1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one
Description
1-(6-Methoxy-1H-indazol-3-yl)-2-methylpropan-1-one is a heterocyclic ketone featuring a 1H-indazole core substituted with a methoxy group at the 6-position and a 2-methylpropan-1-one moiety at the 3-position. The indazole scaffold is a privileged structure in medicinal chemistry due to its dual hydrogen-bonding capability and aromatic stabilization, making it a common motif in drug discovery for targeting enzymes and receptors . The methoxy group at the 6-position likely enhances solubility and modulates electronic effects, while the 2-methylpropan-1-one side chain contributes to steric bulk and metabolic stability.
Properties
IUPAC Name |
1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)12(15)11-9-5-4-8(16-3)6-10(9)13-14-11/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPMXIFIXXJTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=NNC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691901-08-3 | |
| Record name | 1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one typically involves the following steps:
Formation of the Indazole Core:
Introduction of the Methoxy Group:
Attachment of the Methylpropanone Side Chain:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxy-1H-indazol-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(6-Methoxy-1H-indazol-3-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The methoxy group and the indazole core can facilitate binding to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the biological context and the specific target being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with 1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one, differing primarily in substituents on the aromatic ring or the ketone side chain:
Physicochemical Properties
A comparison of key physicochemical parameters:
*Estimated using fragment-based methods.
Research Findings and Key Insights
Role of Indazole vs. Indole : Indazole derivatives generally exhibit higher metabolic stability compared to indole analogs due to reduced susceptibility to oxidative degradation .
Substituent Effects :
- Methoxy groups improve solubility but reduce membrane permeability .
- Halogenation (e.g., Cl, F) increases lipophilicity and target affinity, as seen in CFTR modulators .
Stereochemical Influence : The (R)-enantiomer of SX244 shows superior bioactivity over the (S)-form, highlighting the importance of chirality in drug design .
Biological Activity
The compound 1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : 1-(6-Methoxy-1H-indazol-3-yl)-2-methylpropan-1-one
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- CAS Number : [Not specified in provided sources]
The structure of the compound features an indazole ring, which is known for its diverse biological activities. The methoxy group at position 6 is significant for enhancing the lipophilicity and potentially the bioactivity of the compound.
Ion Channel Modulation
One of the notable biological activities of this compound is its ability to act as a selective blocker of large-conductance voltage-gated calcium-dependent potassium (BK) channels. Research indicates that it exhibits high affinity and selectivity against other ion channels, making it a promising candidate for therapeutic applications targeting conditions influenced by these channels .
Antitumor Activity
Recent studies have demonstrated that derivatives of indazole, including compounds structurally related to 1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one , exhibit significant antitumor properties. In vitro assays have shown that these compounds can inhibit the growth of various human cancer cell lines, such as:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| K562 (Leukemia) | 5.15 | Selective against normal cells (HEK-293: IC50 = 33.2 µM) |
| A549 (Lung Cancer) | Not specified | Potential for further investigation |
| PC-3 (Prostate) | Not specified | Potential for further investigation |
| Hep-G2 (Liver) | Not specified | Potential for further investigation |
The compound's mechanism involves the induction of apoptosis and modulation of cell cycle progression, particularly through the inhibition of Bcl-2 family proteins and the p53/MDM2 pathway .
Apoptosis Induction
The induction of apoptosis has been confirmed through various assays. In K562 cells treated with different concentrations of related compounds, significant increases in early and late apoptosis rates were observed. For instance:
- At 10 µM: 9.64% apoptosis
- At 12 µM: 16.59% apoptosis
- At 14 µM: 37.72% apoptosis
These results indicate a dose-dependent effect on cell viability and apoptosis induction .
Cell Cycle Analysis
Cell cycle analysis revealed that treatment with indazole derivatives leads to an increase in the G0/G1 phase population while decreasing S phase cells, suggesting that these compounds may effectively halt cell proliferation by inducing cell cycle arrest .
Study on Antitumor Activity
A study published in Nature explored various indazole derivatives, including those similar to 1-(6-methoxy-1H-indazol-3-yl)-2-methylpropan-1-one . The findings highlighted that certain modifications to the indazole structure could enhance antitumor potency while reducing toxicity to normal cells. The study concluded that these compounds could serve as scaffolds for developing novel anticancer agents .
Mechanistic Insights
Mechanistic studies have indicated that these compounds can disrupt the interaction between p53 and MDM2, leading to increased p53 levels and subsequent activation of apoptotic pathways . This disruption is critical as p53 plays a pivotal role in regulating the cell cycle and preventing tumorigenesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
